molecular formula C28H20F4N2O2 B2904080 N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide CAS No. 392237-04-6

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide

Cat. No.: B2904080
CAS No.: 392237-04-6
M. Wt: 492.474
InChI Key: GVGRYCXULWHASK-UHFFFAOYSA-N
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Description

This compound features a biphenyl core with methyl groups at the 3 and 3' positions and two 2,6-difluorobenzamide substituents at the 4 and 4' positions. Its molecular formula is C₂₇H₂₀F₄N₂O₂, with a molecular weight of approximately 488.46 g/mol. The biphenyl backbone enhances rigidity, while the fluorine atoms and methyl groups influence electronic properties, solubility, and steric interactions.

Properties

IUPAC Name

N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F4N2O2/c1-15-13-17(9-11-23(15)33-27(35)25-19(29)5-3-6-20(25)30)18-10-12-24(16(2)14-18)34-28(36)26-21(31)7-4-8-22(26)32/h3-14H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRYCXULWHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl isocyanate with appropriate aromatic amines. The reaction conditions often include the use of solvents such as dichloromethane or 1,2-dichloroethane, and the process is usually carried out under reflux conditions at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related 2,6-difluorobenzamide derivatives:

Compound Name Molecular Formula Structural Features Functional Groups Applications
N-[4'-(2,6-Difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide C₂₇H₂₀F₄N₂O₂ Biphenyl core with 3,3'-dimethyl groups; dual 2,6-difluorobenzamide substituents Amide, fluorinated aryl, methyl Hypothesized IGR (research use)
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) C₁₄H₉ClF₂N₂O₂ Single phenyl ring with urea linkage to 4-chlorophenyl Urea, fluorinated aryl, chloro Commercial IGR (chitin synthesis inhibitor)
N-(4-Chlorophenyl)-2,6-difluorobenzamide C₁₃H₈ClF₂NO Simple benzamide with 4-chlorophenyl group Amide, fluorinated aryl, chloro Intermediate in pesticide synthesis
rac-N-({3,5-Dichloro-2-fluoro-4-[(2R)-1,1,2,3,3,3-hexafluoropropoxy]phenyl}carbamoyl)-2,6-difluorobenzamide C₁₇H₈Cl₂F₈N₂O₂ Complex substituents: hexafluoropropoxy, dichloro-fluoro groups Amide, fluorinated aryl, chloro, ether Experimental pesticide (broad-spectrum activity)
N-{4-[4-(2,6-Difluorobenzamido)benzyl]phenyl}-2,6-difluorobenzamide C₂₇H₁₈F₄N₂O₂ Biphenyl linked via benzyl group; dual 2,6-difluorobenzamide substituents Amide, fluorinated aryl, benzyl Structural studies (crystallography)

Key Structural Differences and Implications

Biphenyl Core vs. In contrast, diflubenzuron’s urea linkage (N–C–O–N) allows conformational flexibility, which may facilitate interaction with enzymes like chitin synthase .

Substituent Effects: Chlorine vs. The target compound’s methyl groups may lower toxicity while maintaining steric bulk . Fluorine Placement: All compounds share 2,6-difluorobenzamide motifs, which enhance metabolic stability and electronegativity. However, the rac-compound in includes hexafluoropropoxy groups, which dramatically increase hydrophobicity and resistance to oxidative degradation .

Crystallographic Properties: The crystal structure of N-{4-[4-(2,6-difluorobenzamido)benzyl]phenyl}-2,6-difluorobenzamide () adopts a monoclinic lattice (space group C2/c), with a density of 1.493 Mg/m³. Similar studies using SHELXL () could elucidate the target compound’s packing efficiency and stability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide with high yield?

  • Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a biphenylamine precursor under basic conditions. Key steps include:
  • Amide bond formation : Use triethylamine (TEA) or pyridine as a base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

  • Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>90%) .

  • Optimization : Control stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to minimize byproducts like unreacted starting materials .

    • Data Table :
Reaction ConditionSolventBaseYield (%)Purity (%)Source
0°C, 4 hDCMTEA7892
RT, 6 hTHFPyridine6588

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 504.1234) .
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~3300 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s binding affinity in kinase inhibition assays?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, enhancing hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .

  • SAR studies : Replace fluorine with chlorine or methoxy groups to assess steric/electronic impacts. Fluorine’s electronegativity improves binding by 20–30% compared to non-fluorinated analogs .

    • Data Table :
Substituent (R)IC50_{50} (nM)ΔG (kcal/mol)Source
2,6-F2_212.5-9.8
2-Cl,6-F45.7-7.2

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hours) to reduce variability .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude cytotoxic impurities .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects in divergent cell models .

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?

  • Methodological Answer :
  • Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow vapor diffusion .
  • Temperature control : Crystallize at 4°C to stabilize weak intermolecular interactions (e.g., C-F···H-N hydrogen bonds) .
  • Co-crystallization : Add thiourea derivatives to enhance crystal packing via π-π stacking .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in logP values predicted vs. experimentally measured?

  • Methodological Answer :
  • Experimental validation : Use shake-flask method (octanol/water partition) instead of computational tools like ChemDraw, which may underestimate fluorine’s hydrophobicity .
  • Parameter adjustment : Modify atomic contribution values for fluorine in QSAR models to align with empirical data .

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